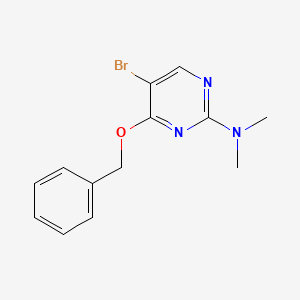

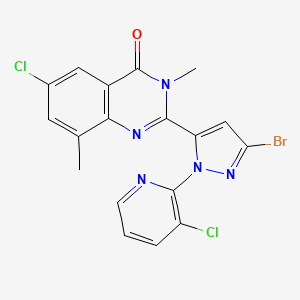

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

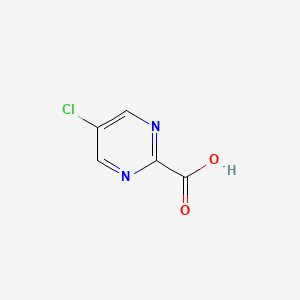

The compound "4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine" is a pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields, including their use as intermediates in the synthesis of various active compounds .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions with careful optimization of conditions to achieve the desired product. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was achieved through a three-step process starting from commercially available methyl 2-(4-bromophenyl) acetate, with a total yield of 52.8% . Similarly, the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds has been reported, which are structurally related to the compound of interest and exhibit antihistaminic properties .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their properties and interactions. For example, in the case of 2-amino-4,6-dimethoxypyrimidine, molecules are linked by N-H...N hydrogen bonds into a chain of fused rings, and adjacent chains are linked by aromatic pi-pi-stacking interactions to form a three-dimensional framework . These structural features are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The bromination of pyrimidinediones has been explored to produce bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, which are valuable intermediates for further chemical transformations . The reactivity of these compounds can be influenced by the nature and position of substituents on the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of substituents like bromo, benzyloxy, and dimethylamino groups can significantly alter these properties, affecting their suitability for various applications. For example, the antihistaminic activity of certain pyrimidine compounds is attributed to their ability to antagonize H1-histamine receptors, which is a result of their specific chemical structure and properties .

Wissenschaftliche Forschungsanwendungen

Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase:

- Lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine, a related compound, has been used to synthesize inhibitors for enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds have shown modest selective anti-human-immunodeficiency-virus activity in human lymphocytes (Goudgaon et al., 1993).

Antitumor Activity:

- Synthesis of pyrimidine derivatives, including 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been described for potential use as lipid-soluble inhibitors of mammalian dihydrofolate reductase, showing significant activity against tumors like the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antiviral Activity:

- Certain 5-substituted 2,4-diaminopyrimidine derivatives have been found to inhibit retrovirus replication in cell culture, showing potential as antiretroviral agents (Hocková et al., 2003).

- New derivatives of pyrimidin-4(3H)-one were synthesized and found to have virus-inhibiting properties against type 1 human immunodeficiency virus (Novikov et al., 2004).

Antioxidant Properties:

- The synthesis and study of a series of pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, revealed interesting antioxidant properties. These compounds are considered effective phenolic chain-breaking antioxidants (Wijtmans et al., 2004).

Conformational Studies:

- Research on amino and dimethylamino derivatives of pyrimidines and pyridines has contributed to understanding the steric effects of ortho-methyl substitution on infrared spectra and molecular dipole moments, aiding in the study of molecular conformations (Litońska et al., 1979).

Synthesis of N-Fused Benzimidazole Derivatives:

- Research involving the sequential copper-catalyzed C–N coupling/cyclization and oxidation of benzimidazoles has led to the creation of new N-fused hybrid scaffolds, including benzo[4,5]imidazo[1,2-c]-pyrimidin-6,9-diones (Dao et al., 2018).

Fluorescent Labelling of Oligonucleotides:

- Development of fluorescent derivatives for DNA polymerase substrates, such as 3′-O-(6-aminohexanoyl)pyrimidine nucleosides, offers tools for non-radioactive DNA sequencing (Sarfati et al., 1995).

Cardiotonic Activity:

- Ethyl or methyl 2-(dimethylamino)-5-pyrimidinecarboxylates have been synthesized and evaluated for their cardiotonic activity, showing potential as positive inotropic agents (Dorigo et al., 1996).

Eigenschaften

IUPAC Name |

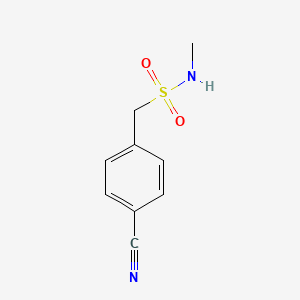

5-bromo-N,N-dimethyl-4-phenylmethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-17(2)13-15-8-11(14)12(16-13)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYQFOIWCQXMKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443863 |

Source

|

| Record name | 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-5-bromo-2-(N,N-dimethylamino)pyrimidine | |

CAS RN |

205672-20-4 |

Source

|

| Record name | 5-Bromo-N,N-dimethyl-4-(phenylmethoxy)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205672-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)-5-bromo-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)